molecular formula C34H48N6O7 B12566048 L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine CAS No. 190123-18-3

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine

Cat. No.: B12566048
CAS No.: 190123-18-3
M. Wt: 652.8 g/mol
InChI Key: GXPCCSYVSYFRDU-LJWNLINESA-N
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Description

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine is a peptide compound composed of the amino acids phenylalanine, leucine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with modified disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-leucine: A dipeptide with similar amino acid composition but shorter sequence.

    L-Phenylalanyl-L-phenylalanine: Another dipeptide with two phenylalanine residues.

    Glycyl-L-phenylalanyl-L-leucylglycine: A peptide with a similar sequence but different arrangement of amino acids.

Uniqueness

L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties

Properties

CAS No.

190123-18-3

Molecular Formula

C34H48N6O7

Molecular Weight

652.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C34H48N6O7/c1-21(2)15-26(39-31(44)25(35)17-23-11-7-5-8-12-23)32(45)36-19-29(41)38-28(18-24-13-9-6-10-14-24)34(47)40-27(16-22(3)4)33(46)37-20-30(42)43/h5-14,21-22,25-28H,15-20,35H2,1-4H3,(H,36,45)(H,37,46)(H,38,41)(H,39,44)(H,40,47)(H,42,43)/t25-,26-,27-,28-/m0/s1

InChI Key

GXPCCSYVSYFRDU-LJWNLINESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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